2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridazinyl acetamide derivative that has been synthesized for various applications, including drug discovery and development.
Scientific Research Applications
Antimicrobial Activity
Compounds synthesized using similar chemical structures have shown promising antimicrobial and antifungal activities. For instance, derivatives synthesized as antimicrobial agents using citrazinic acid as a starting material demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012). This indicates the potential of "2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide" related compounds in developing new antimicrobial agents.
Photovoltaic Efficiency and Non-Linear Optical Activity
Research on benzothiazolinone acetamide analogs, which share structural similarities, explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency (LHE) and promising free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity was investigated, showing significant second-order hyperpolarizability values, indicating their potential in optical applications (Y. Mary et al., 2020).
Synthesis of Novel Chemical Derivatives
The chemical scaffold of "2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide" provides a versatile base for synthesizing a variety of chemical derivatives with potential biological activities. For example, the synthesis of novel phenoxyacetamide derivatives aimed at developing potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrated the chemical versatility and potential agricultural applications of these compounds (Kaiwan O. Rashid et al., 2021). Additionally, the synthesis of new derivatives with expected antimicrobial activity further underscores the potential of these compounds in medicinal chemistry (H. Aly et al., 2011).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-methylsulfanylpyridazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-20-13-7-6-11(16-17-13)15-12(18)8-19-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPZTILRJWJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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